

# A Head-to-Head Comparison of Second-Generation HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3532795 |           |
| Cat. No.:            | B606272    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **GSK3532795** and other second-generation HIV-1 maturation inhibitors (MIs), with supporting experimental data. Maturation inhibitors are a class of antiretroviral drugs that target the final stages of the HIV-1 life cycle, preventing the formation of mature, infectious virions.

Initially, it is important to clarify that **GSK3532795** is an inhibitor of HIV-1 maturation, not a myeloid inhibitor. This guide will focus on its comparison with other drugs in its class.

### **Mechanism of Action**

HIV-1 maturation is a critical process involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This cleavage cascade leads to the structural rearrangement of the virion core, rendering it infectious. Maturation inhibitors specifically target the final cleavage event in this process: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein at the CA-SP1 junction, these inhibitors prevent the protease from accessing the cleavage site. This results in the release of immature, non-infectious viral particles.[1][2]

The first-in-class maturation inhibitor, bevirimat, demonstrated the potential of this mechanism but was hampered by the presence of naturally occurring polymorphisms in the Gag protein in a significant portion of HIV-1 strains, leading to resistance.[1][3] Second-generation MIs, such



as **GSK3532795**, were developed to overcome this limitation and exhibit a broader spectrum of activity against these resistant variants.[4][5]



Click to download full resolution via product page

Caption: HIV-1 Gag polyprotein processing pathway and the mechanism of action of maturation inhibitors.

## **Comparative Antiviral Activity**

The following tables summarize the in vitro antiviral activity of **GSK3532795** and other maturation inhibitors against wild-type and resistant strains of HIV-1. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are presented in nanomolar (nM).

Table 1: Antiviral Activity Against Wild-Type HIV-1



| Compound   | Generation | HIV-1 Strain        | Assay                  | EC50/IC50<br>(nM)        | Reference(s |
|------------|------------|---------------------|------------------------|--------------------------|-------------|
| Bevirimat  | First      | NL4-3               | Cytoprotectio<br>n     | 10.3                     | [4]         |
| GSK3532795 | Second     | NL4-3               | Luciferase<br>Reporter | 0.9 (FC-IC50<br>vs HXB2) | [5]         |
| GSK3640254 | Second     | Subtype B<br>(mean) | Multiple-cycle         | 1.9                      | [6][7]      |
| MPC-9055   | Second     | IIIB                | РВМС                   | 7                        | [8]         |

Table 2: Antiviral Activity Against Maturation Inhibitor-Resistant HIV-1 Strains

| Compoun<br>d   | Generatio<br>n | HIV-1<br>Strain<br>(Mutation<br>) | Assay                  | EC50/IC5<br>0 (nM)           | Fold<br>Change<br>vs WT | Referenc<br>e(s) |
|----------------|----------------|-----------------------------------|------------------------|------------------------------|-------------------------|------------------|
| Bevirimat      | First          | NL4-3<br>(V370A)                  | Cytoprotect ion        | >1000                        | >97                     | [4]              |
| GSK35327<br>95 | Second         | NL4-3<br>(V370A)                  | Luciferase<br>Reporter | 2.7 (FC-<br>IC50 vs<br>HXB2) | 3                       | [5]              |
| GSK35327<br>95 | Second         | NL4-3<br>(A364V)                  | Luciferase<br>Reporter | >250                         | >278                    | [4][9]           |
| GSK36402<br>54 | Second         | Subtype B<br>(V362I/V37<br>0A)    | Multiple-<br>cycle     | (highly<br>sensitive)        | -                       | [6][7]           |
| MPC-9055       | Second         | NL4-3<br>(A364V)                  | Cytoprotect ion        | 3950                         | 395                     | [8]              |

## **Resistance Profiles**



A key differentiator among maturation inhibitors is their susceptibility to resistance-conferring mutations in the HIV-1 Gag protein.

- Bevirimat: The clinical development of bevirimat was halted due to its reduced activity
  against viruses with baseline polymorphisms in the SP1 region of Gag, particularly at
  positions 369, 370, and 371.[1][4] In vitro studies also identified resistance mutations at the
  CA-SP1 cleavage site.[10]
- **GSK3532795**: This second-generation inhibitor was designed to be active against bevirimatresistant strains.[4] However, in vitro and clinical studies have shown that certain mutations, notably A364V and V362I in the Gag protein, can confer resistance to **GSK3532795**.[11][12]
- GSK3640254: This next-generation MI demonstrates improved activity against a range of
  polymorphic variants that are less sensitive to GSK3532795.[13][14] While it shows broad
  activity, the A364V mutation has also been identified as a potential resistance pathway for
  GSK3640254.[6]
- MPC-9055: In vitro resistance selection studies with MPC-9055 also identified the A364V mutation at the CA-SP1 junction as a primary resistance mechanism.[8]

### **Clinical Trial Overview**

Table 3: Summary of Key Clinical Trial Findings



| Compound   | Phase | Population                                  | Key Findings                                                                                                                                                       | Reference(s) |
|------------|-------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| GSK3532795 | IIb   | Treatment-naïve<br>HIV-1 infected<br>adults | Efficacious in reducing HIV-1 RNA, but development was discontinued due to gastrointestinal intolerability and treatment-emergent resistance to the NRTI backbone. | [15][16]     |
| GSK3640254 | lla   | HIV-1 infected<br>adults                    | Demonstrated a dose-dependent reduction in plasma HIV-1 RNA. Generally well-tolerated. Emergence of resistance was observed at higher doses.                       | [17]         |
| Bevirimat  | II    | HIV-1 infected<br>adults                    | Showed dose-<br>dependent viral<br>load reduction,<br>but a significant<br>proportion of<br>patients did not<br>respond due to<br>baseline Gag<br>polymorphisms.   | [3]          |

# **Experimental Protocols**



## In Vitro Antiviral Activity Assay (PBMC Assay)

This protocol describes a representative method for determining the 50% inhibitory concentration (IC50) of a compound against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bevirimat Wikipedia [en.wikipedia.org]
- 2. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. Polymorphisms in Gag spacer peptide 1 confer varying levels of resistance to the HIV-1maturation inhibitor bevirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile PMC [pmc.ncbi.nlm.nih.gov]
- 8. webapps.myriad.com [webapps.myriad.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. viivhealthcare.com [viivhealthcare.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Second-Generation HIV-1 Maturation Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606272#head-to-head-comparison-of-gsk3532795-and-other-second-generation-mis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com